Although a specific synthesis protocol for 6-(Tetrahydropyran-4-yloxy)nicotinic acid was not detailed in the analyzed literature, its derivatives, particularly amides, are synthesized via standard peptide coupling procedures. []
Chemical Reactions Analysis
6-(Tetrahydropyran-4-yloxy)nicotinic acid, specifically its carboxylic acid functionality, readily undergoes amide bond formation reactions with various amines to yield a diverse library of compounds. These reactions are typically mediated by coupling reagents commonly used in peptide synthesis. []
Mechanism of Action
NK2R Antagonism: Derivatives like 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide exhibit potent and long-lasting antagonistic effects on the human NK2R. [] This antagonism is believed to occur through binding to an extended antagonist binding pocket within the transmembrane domain of NK2R. []
TRPM8 Antagonism: Compounds like (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic acid, a derivative of 6-(Tetrahydropyran-4-yloxy)nicotinic acid, demonstrate potent and selective antagonism towards the TRPM8 channel. []
Applications
NK2R Antagonists: Compounds targeting NK2R are being investigated for treating various conditions, including irritable bowel syndrome. []
TRPM8 Antagonists: TRPM8 antagonists are being explored as potential therapeutics for migraine. []
Compound Description: This compound serves as a free base in cocrystallization studies aimed at exploring different solid forms for enhanced pharmaceutical properties. Various cocrystals, polymorphs, and solvates of this compound have been prepared and characterized [].
Fenofibric Acid
Compound Description: Fenofibric Acid (FA) is a poorly water-soluble drug classified under Biopharmaceutical Classification System (BCS) class II. It is used to treat high cholesterol and triglyceride levels in the blood [].
Relevance: Fenofibric Acid, like 6-(Tetrahydropyran-4-yloxy)nicotinic acid, has been explored in cocrystallization studies to improve its dissolution rate and consequently, its bioavailability. This shared objective in solid-form optimization links these two compounds, although they are not structurally related [].
Nicotinic Acid
Compound Description: Nicotinic acid, also known as niacin or vitamin B3, is an essential water-soluble vitamin crucial for macronutrient metabolism. It serves as a precursor to the coenzymes NAD and NADP []. It exhibits vasoprotective properties and has been investigated for its antiatherosclerotic effects [].
Relevance: Nicotinic acid forms the core structural motif of 6-(Tetrahydropyran-4-yloxy)nicotinic acid. The target compound is essentially a derivative of nicotinic acid with a tetrahydropyran-4-yloxy group substituted at the 6th position of the pyridine ring. This substitution likely modulates the compound's physicochemical properties and potentially its biological activity [, ].
1-Methylnicotinamide
Compound Description: 1-Methylnicotinamide (MNA) is a primary metabolite of nicotinic acid. It is suggested to contribute to some of the vasoprotective benefits of nicotinic acid, exhibiting antiatherosclerotic effects in studies [].
Relevance: 1-Methylnicotinamide represents a metabolite of nicotinic acid, the core structure in 6-(Tetrahydropyran-4-yloxy)nicotinic acid. While not a direct structural analogue of the target compound, its metabolic link to nicotinic acid provides insights into potential metabolic pathways and activities associated with the target compound [].
Compound Description: PF-04991532 is a hepatoselective glucokinase activator. It is designed to have low passive permeability and optimized as substrates for active liver uptake via members of the organic anion transporting polypeptide (OATP) family [].
Compound Description: This compound is a potent antagonist of the neurokinin-2 receptor (hNK(2) receptor). Its development aimed to create a small, orally available molecule with improved in vivo antagonist activity [].
Relevance: This compound exhibits structural similarity to 6-(Tetrahydropyran-4-yloxy)nicotinic acid through the shared presence of the tetrahydropyran-4-yl moiety. Although their core structures differ, this common fragment highlights how specific structural elements can be incorporated into diverse molecular frameworks potentially influencing their pharmacological profiles [].
Compound Description: Bexarotene is a FDA-approved retinoid X receptor (RXR) agonist used to treat cutaneous T-cell lymphoma [, ].
Relevance: Bexarotene serves as a lead compound for developing selective RXR agonists. Similar to 6-(Tetrahydropyran-4-yloxy)nicotinic acid, bexarotene exemplifies a starting point for medicinal chemistry efforts to create analogues with improved pharmacological profiles, potentially targeting specific RXR subtypes or addressing limitations of the parent compound [, ].
Compound Description: NEt-4IB is a known partial agonist of the retinoid X receptor (RXR) [].
Relevance: Like 6-(Tetrahydropyran-4-yloxy)nicotinic acid, NEt-4IB represents a derivative of nicotinic acid, specifically designed to target RXR. Although their substituent groups differ, both compounds showcase modifications of the nicotinic acid core for modulating biological activity and exploring therapeutic potential in areas like cancer and neurodegenerative disorders [].
Compound Description: NEt-TMN serves as another lead compound in the development of selective retinoid X receptor (RXR) agonists [].
Relevance: Similar to 6-(Tetrahydropyran-4-yloxy)nicotinic acid, NEt-TMN exemplifies a derivative of nicotinic acid modified to target RXR. Both compounds highlight the exploration of nicotinic acid derivatives in medicinal chemistry, demonstrating their potential as starting points for designing novel therapeutics, particularly in areas involving RXR modulation [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.